molecular formula C32H32F5NO8 B6303751 Fmoc-N-amido-PEG4-TFP ester CAS No. 2247993-77-5

Fmoc-N-amido-PEG4-TFP ester

Cat. No.: B6303751
CAS No.: 2247993-77-5
M. Wt: 653.6 g/mol
InChI Key: CVEXDZIKWJXUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG4-TFP ester is a useful research compound. Its molecular formula is C32H32F5NO8 and its molecular weight is 653.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 653.20480779 g/mol and the complexity rating of the compound is 886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Fmoc-N-amido-PEG4-TFP ester is primarily used in peptide synthesis . The compound’s primary targets are the N-terminal end of the peptide chain or the free amine side chain of amino acids such as lysine .

Mode of Action

This compound contains an Fmoc-protected amine on one end of a polyethylene glycol (dPEG®) spacer and the tetrafluorophenyl (TFP) ester of a propionic acid group on the other end . This compound is ready for the direct introduction of a water-soluble, amphiphilic spacer into a peptide chain . The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry .

Biochemical Pathways

The compound permits the insertion of a dPEG® spacer into a peptide chain using standard Fmoc chemistry without the need to activate the acid terminus for conjugation . The product works equally well in solid-phase and solution-phase synthetic processes . Additional peptide synthesis can be carried out to extend the peptide further, creating a peptide with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the dPEG® bridge .

Pharmacokinetics

The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations . In aqueous solutions, TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .

Result of Action

The dPEG® chain can provide spacing in a synthetic construct where steric hindrance is a problem . Amphiphilic, non-immunogenic dPEG® increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the Fmoc protecting group is removed easily with a solution of piperidine in N,N-dimethylformamide (DMF) . The compound should be stored at -20°C and exposure to moisture should be limited . It is also important to note that the compound is generally hygroscopic .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F5NO8/c33-26-27(34)29(36)31(30(37)28(26)35)46-25(39)9-11-41-13-15-43-17-18-44-16-14-42-12-10-38-32(40)45-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19H2,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEXDZIKWJXUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F5NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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